PDHK1 Target Engagement: Patent-Disclosed Inhibitory Activity Versus Untargeted Benzofuran-2-Carboxamide Analogs
WO2011044157A1 identifies N-(3,4-difluorophenyl)-3-(2-methylbenzamido)benzofuran-2-carboxamide as a PDHK1 inhibitor intended for oncology applications [1]. In contrast, structurally related benzofuran-2-carboxamides without the 3-(2-methylbenzamido) modification are reported in BindingDB to modulate CFTR (EC50 100 nM) or to weakly inhibit FLT3 (Ki 4000 nM) and CYP3A4 (IC50 4300 nM), demonstrating that the specific substitution pattern of CAS 888444-87-9 uniquely directs pharmacological activity toward PDHK1 rather than these alternative targets [2]. Precise IC50 values for the target compound against PDHK1 are not publicly available; the activity is inferred from the patent's therapeutic claims and the compound's listing as a PDHK1 inhibitor in the Therapeutic Target Database [1][3].
| Evidence Dimension | Target selectivity (PDHK1 vs. CFTR/FLT3/CYP3A4) |
|---|---|
| Target Compound Data | PDHK1 inhibitor (exact IC50 not publicly disclosed) |
| Comparator Or Baseline | Benzofuran-2-carboxamide analogs: CFTR EC50 100 nM; FLT3 Ki 4000 nM; CYP3A4 IC50 4300 nM |
| Quantified Difference | Qualitative target shift; quantitative difference cannot be calculated due to lack of publicly available PDHK1 IC50 for target compound |
| Conditions | In vitro biochemical and cell-based assays; CFTR in FRT/NIH-3T3 cells; FLT3 in unknown origin; CYP3A4 in human liver microsomes |
Why This Matters
For procurement decisions in cancer metabolism research, selecting a compound with patent-verified PDHK1 targeting, rather than a generic benzofuran-2-carboxamide with activity at unrelated targets, is essential to ensure on-target pharmacological effects and avoid confounding off-target activities.
- [1] Sunesis & Biogen. Heterocyclic compounds useful as PDK1 inhibitors. WO2011044157A1, 2011. View Source
- [2] BindingDB. BDBM50032695 (CFTR EC50 100 nM), BDBM50067534 (FLT3 Ki 4000 nM), BDBM50257058 (CYP3A4 IC50 4300 nM). View Source
- [3] IDRBLab. Drug Information: Heterocyclic-carboxamide derivative 2 (D0CQ1M). Therapeutic Target Database. View Source
